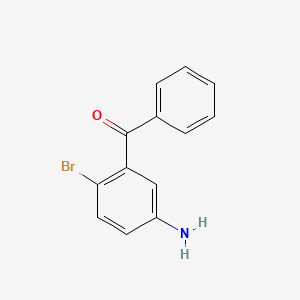

(5-Amino-2-bromophenyl)(phenyl)methanone

Description

Contextualization within Benzophenone (B1666685) Chemistry

The parent structure, benzophenone, is the simplest diaromatic ketone and is considered a ubiquitous scaffold in medicinal chemistry. rsc.orgnih.govwikipedia.org Benzophenones are characterized by a central carbonyl group bonded to two phenyl rings. quora.com This core structure is found in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.gov

(5-Amino-2-bromophenyl)(phenyl)methanone is a synthetic derivative that belongs to this important class of compounds. ontosight.ai Its specific functionalization—an electron-donating amino group and an electron-withdrawing bromine atom—on one of the aromatic rings significantly influences its reactivity and properties compared to the unsubstituted benzophenone. cymitquimica.com The amino group can act as a nucleophile or be modified to introduce other functionalities, while the bromine atom provides a reactive site for various cross-coupling reactions, a cornerstone of modern organic synthesis. guidechem.com These substitutions make it a highly versatile intermediate for constructing complex molecules. rsc.orgucl.ac.uk

Significance as a Privileged Chemical Scaffold in Organic Synthesis

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby appearing in a variety of biologically active compounds. scielo.brnih.govufrj.br This concept is a guiding principle in drug discovery and the design of chemical libraries. nih.govresearchgate.net The benzophenone core itself is considered such a privileged structure due to its widespread presence in pharmacologically relevant molecules. rsc.orgnih.gov

The 2-aminobenzophenone (B122507) framework, of which this compound is a prime example, is particularly significant as a privileged scaffold in organic synthesis. ucl.ac.uk It serves as a key precursor for the synthesis of several classes of heterocyclic compounds. For instance, it is a crucial building block for the construction of quinazolines and benzodiazepines, which are themselves important privileged structures in medicinal chemistry. rsc.org The synthesis of the neurological drug Phenazepam, for example, can utilize a 2-aminobenzophenone scaffold. ucl.ac.uk The compound's utility as a starting material for creating diverse and complex molecules underscores its importance as a versatile and privileged synthetic intermediate. guidechem.comrsc.org

Scope and Research Objectives for Scholarly Inquiry

Scholarly research involving this compound primarily focuses on its application as a synthetic intermediate. The key research objectives revolve around its strategic use in the construction of novel organic molecules with potential applications in pharmacology and materials science.

Key Research Objectives:

Development of Novel Synthetic Methodologies: A significant area of research is the development of efficient and novel synthetic routes to access 2-aminobenzophenones and their derivatives. rsc.orgucl.ac.uk Researchers also explore new ways to utilize this compound in multi-step syntheses. For example, it has been used in reactions to form quinazolines using supported copper oxide nanoparticles as a catalyst. rsc.org

Synthesis of Bioactive Molecules: A major goal is the use of this compound as a starting material for the synthesis of pharmacologically active agents. cymitquimica.com Its structure is integral to the synthesis of heterocyclic systems that form the core of various drugs. It is a known impurity and synthetic precursor for Bromazepam, a benzodiazepine (B76468) derivative. nih.gov

Exploration in Materials Science: While less common, the photochemical properties inherent to the benzophenone core suggest potential research avenues in materials science. ontosight.ai Derivatives could be investigated for applications in areas such as organic light-emitting diodes (OLEDs) or as photoinitiators, leveraging the compound's strong absorption of ultraviolet light. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

62261-57-8 |

|---|---|

Molecular Formula |

C13H10BrNO |

Molecular Weight |

276.13 g/mol |

IUPAC Name |

(5-amino-2-bromophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10BrNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |

InChI Key |

RVYKTIFHNHBTPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 5 Amino 2 Bromophenyl Phenyl Methanone

Reactivity of the Carbonyl Functional Group

The carbonyl group in (5-Amino-2-bromophenyl)(phenyl)methanone is a key site for nucleophilic addition and condensation reactions. Its reactivity is typical of aromatic ketones, though influenced by the substituents on the adjacent phenyl ring. ontosight.ai

The reduction of the carbonyl group in benzophenone (B1666685) derivatives can yield either secondary alcohols or methylene (B1212753) groups, depending on the reagents and conditions employed. Chemoselectivity is crucial to avoid the reduction of other functional groups or the hydrogenolysis of the carbon-bromine bond.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH4) are generally mild enough to selectively reduce the ketone to a secondary alcohol, (5-amino-2-bromophenyl)(phenyl)methanol, without affecting the aryl bromide.

Reduction to Methane: More forceful reductions, such as the Wolff-Kishner or Clemmensen reductions, can convert the carbonyl group into a methylene group (CH2). However, the harsh conditions of these reactions might not be compatible with the other functional groups present in the molecule.

Oxidation of the benzophenone carbonyl group is not a typical transformation under standard laboratory conditions due to its inherent stability.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. youtube.com These reactions are fundamental for building molecular complexity.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl group to form tertiary alcohols after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(5-amino-2-bromophenyl)-1-phenylethan-1-ol.

Condensation Reactions: The carbonyl group can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). nih.gov For example, condensation with aniline (B41778) would produce N-((5-amino-2-bromophenyl)(phenyl)methylene)aniline. Similarly, reactions with hydroxylamine (B1172632) or hydrazine (B178648) yield the corresponding oxime and hydrazone, respectively. The intramolecular amino group is generally less reactive towards condensation with the adjacent carbonyl due to steric hindrance and electronic effects, with intermolecular reactions being more common. mdpi.com

Reactions Involving Aromatic Halogen and Amine Substituents

The aryl bromide and primary amine functionalities are prime sites for derivatization, particularly through transition-metal-catalyzed cross-coupling reactions and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, utilizing the aryl bromide as a coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgtcichemicals.com This allows for the introduction of various aryl or vinyl substituents at the 2-position of the aniline ring. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This provides a method for vinylation of the molecule at the position of the bromine atom. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing more complex diaryl or alkyl-aryl amines. chemeurope.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. libretexts.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Biaryl or Styrenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) | Substituted alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C(sp²)-N | Substituted diaryl- or alkyl-arylamine |

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on one of the aromatic rings with an electrophile. masterorganicchemistry.commsu.edu The regiochemical outcome is dictated by the directing effects of the existing substituents.

Ring A (Substituted Ring): This ring contains a strongly activating, ortho, para-directing amino group (-NH2), a deactivating, ortho, para-directing bromo group (-Br), and is attached to the deactivating, meta-directing benzoyl group. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent benzoyl group, making position 4 the most likely site for substitution.

Ring B (Unsubstituted Phenyl Ring): This ring is attached to the deactivating, meta-directing carbonyl group. Therefore, electrophilic substitution on this ring will occur primarily at the meta positions (3' and 5').

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.com

| Ring | Key Directing Group(s) | Predicted Major Substitution Site(s) |

|---|---|---|

| A (Amino-bromo-phenyl) | -NH₂ (Strongly activating, o,p-director) | Position 4 |

| B (Phenyl) | -C(O)R (Deactivating, m-director) | Positions 3' and 5' |

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is generally less favorable than EAS unless the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the leaving group is the bromide atom. The ring is not strongly activated for SNAr. The amino group at the para position is electron-donating, which deactivates the ring toward nucleophilic attack. The benzoyl group is electron-withdrawing, but it is meta to the bromine, and therefore cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.org Consequently, forcing conditions, such as high temperatures or the use of very strong nucleophiles, would be required to achieve nucleophilic substitution of the bromine.

Cyclization and Annulation Reactions for Heterocyclic Systems

The strategic placement of reactive functional groups in this compound enables its participation in a variety of cyclization and annulation reactions, which are fundamental processes for constructing polycyclic and heterocyclic frameworks.

The presence of an amino group ortho to a carbonyl function in the this compound scaffold makes it an ideal starting material for the synthesis of quinazolines, a class of nitrogen-containing heterocycles with significant medicinal importance. openmedicinalchemistryjournal.comnih.gov Various synthetic methodologies can be employed to construct the quinazoline (B50416) ring system from 2-aminobenzophenone (B122507) derivatives.

One common approach involves the condensation of the 2-aminobenzophenone derivative with a source of ammonia, such as urea, under microwave irradiation, which can lead to the formation of 2,4-disubstituted-1,2-dihydroquinazolines. openmedicinalchemistryjournal.com Another versatile method is the reaction with various aldehydes. For instance, the reaction of 2-aminobenzophenones with benzylic amines, catalyzed by transition metals like ruthenium, can yield 2-phenylquinazolines through a dehydrogenative coupling process. organic-chemistry.org Molecular iodine can also catalyze the reaction between 2-aminobenzophenones and benzylamines, using oxygen as a green oxidant, to produce quinazolines in high yields. organic-chemistry.org

While specific studies on the cyclization of this compound were not detailed in the reviewed literature, the established reactivity of 2-aminobenzophenones provides a clear blueprint for its potential transformations. The bromine substituent at the 5-position is expected to influence the electronic properties of the ring and may offer a handle for further functionalization of the resulting quinazoline product.

Table 1: Representative Methods for Quinazoline Synthesis from 2-Aminobenzophenone Precursors

| Catalyst/Reagent | Reaction Partner | Product Type | Reference |

| Ruthenium Complex | Benzylic Amines | 2-Phenylquinazolines | organic-chemistry.org |

| Molecular Iodine/O₂ | Benzylamines | Quinazolines | organic-chemistry.org |

| Copper Bromide | Amidine Hydrochlorides | Quinazolines | organic-chemistry.org |

| Microwave Irradiation | Urea, Aromatic Aldehydes | 1,2-Dihydroquinazolines | openmedicinalchemistryjournal.com |

The benzophenone core of this compound can undergo intramolecular cyclization to form tricyclic systems like xanthones (dibenzo-γ-pyrones). This transformation is typically achieved through methods such as copper-catalyzed Ullmann condensation or palladium-catalyzed C-H activation/C-O cyclization. The substituents on the benzophenone rings significantly influence the feasibility and outcome of these reactions.

Computational studies on the cycloaddition reactions of substituted 2-styrylchromones, a pathway to xanthone (B1684191) synthesis, reveal the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reaction barriers. researchgate.net The presence of an amino group (a strong EDG) and a bromine atom (a weak EWG) on the same ring in this compound presents a complex electronic environment. researchgate.net Generally, EDGs such as -NH₂ can facilitate electrophilic aromatic substitution reactions, which are often key steps in cyclization processes. Conversely, the bromine atom's electron-withdrawing inductive effect could modulate the reactivity of the aromatic ring. researchgate.net The synthesis of xanthone derivatives via rhodium-catalyzed cycloaddition has demonstrated applicability with both electron-withdrawing and electron-donating substituents, suggesting the viability of such transformations for diversely substituted benzophenones. researchgate.net

Advanced Derivatization Strategies

Beyond cyclization, the functional groups of this compound serve as points for sophisticated derivatization, enabling the introduction of diverse chemical moieties and the construction of complex molecular architectures.

The primary amino group in this compound is nucleophilic and readily undergoes acylation or amidation reactions. This classic transformation is a straightforward method to introduce a wide array of functional groups. The reaction typically involves treating the aminobenzophenone with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

This reaction converts the amino group into an amide functionality, which can alter the compound's chemical and physical properties. For example, acylation can serve as a protecting group strategy for the amine during subsequent reactions or can be used to build more complex molecular structures. The synthesis of various neurologically active compounds has utilized 2-aminobenzophenones, where the amino group is manipulated or protected during the synthetic sequence. The acylation of the amino group in this compound would proceed under standard conditions to yield the corresponding N-acylated products.

Table 2: General Conditions for Amidation/Acylation of Aromatic Amines

| Acylating Agent | Base (optional) | Typical Solvent | Product |

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Dichloromethane (B109758), THF | N-Aryl Amide |

| Acid Anhydride ((R-CO)₂O) | Pyridine, DMAP | Dichloromethane, Acetonitrile | N-Aryl Amide |

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful and efficient method for molecular derivatization. illinois.edutcichemicals.com This reaction forms a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne. nih.govrsc.org The this compound molecule can be readily adapted for use in click chemistry.

The synthetic strategy involves a two-step process:

Conversion of the Amino Group to an Azide: The primary amino group can be transformed into an azide group (-N₃) via a Sandmeyer-type reaction. This involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures, followed by the addition of sodium azide to substitute the diazonium group.

CuAAC Reaction: The resulting (5-azido-2-bromophenyl)(phenyl)methanone can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. mdpi.com This catalyst is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov

This approach allows for the modular assembly of complex molecules by attaching diverse alkyne-containing fragments to the benzophenone scaffold via the stable triazole linker. eijppr.comdovepress.com The CuAAC reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it a highly versatile tool for drug discovery and materials science. nih.govacs.org

Table 3: Proposed "Click Chemistry" Derivatization of this compound

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Azide Formation | 1. NaNO₂, HCl (aq), 0-5 °C2. NaN₃ | (5-Azido-2-bromophenyl)(phenyl)methanone | Diazotization/Azidation |

| 2. Cycloaddition | Terminal Alkyne (R-C≡CH), CuSO₄, Sodium Ascorbate | 1,2,3-Triazole derivative | CuAAC "Click" Reaction |

Advanced Spectroscopic Characterization of 5 Amino 2 Bromophenyl Phenyl Methanone and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

The ¹H NMR spectrum of (5-Amino-2-bromophenyl)(phenyl)methanone provides specific information about the protons in the molecule. The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings. No aliphatic resonances are expected as the molecule contains no sp³-hybridized carbon atoms bearing protons.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum reveals distinct multiplets for the protons on both the bromine- and amino-substituted phenyl ring and the unsubstituted phenyl ring. scbt.com The amino group protons (–NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange phenomena. scbt.com

The protons on the unsubstituted phenyl ring, adjacent to the carbonyl group, generally resonate further downfield due to the electron-withdrawing effect of the carbonyl. These typically appear as a multiplet. The protons on the substituted ring are influenced by the electron-donating amino group and the electron-withdrawing bromine atom, leading to a specific splitting pattern. For instance, the proton ortho to the amino group and meta to the bromine would be expected at a certain chemical shift, while the proton ortho to the bromine would be influenced differently.

Detailed ¹H NMR data obtained in CDCl₃ at 500 MHz are presented below: scbt.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Assignment |

| 7.63 | d | 8.4 | 2H, ortho-protons on unsubstituted phenyl ring |

| 7.58-7.55 | m | 2H, meta- and para-protons on unsubstituted phenyl ring | |

| 7.48 | t | 7.5 | 2H, remaining protons on unsubstituted phenyl ring |

| 7.37-7.35 | m | 1H, H-4 on substituted ring | |

| 6.65 | d | 8.8 | 1H, H-3 on substituted ring |

| 6.10 | s | 2H, -NH₂ |

This table is interactive. Column headers can be clicked to sort the data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound shows a signal for the carbonyl carbon, which is typically found significantly downfield (around 198.0 ppm) due to its deshielded environment. scbt.com

The remaining signals correspond to the twelve aromatic carbons. The carbon atoms are influenced by the attached substituents. The carbon atom bearing the bromine (C-2) is expected to be at a lower field, while the carbon attached to the amino group (C-5) is shifted upfield due to its electron-donating nature. The carbons of the unsubstituted phenyl ring show characteristic shifts for a monosubstituted benzene (B151609) ring attached to a carbonyl group.

The specific chemical shifts from a ¹³C NMR spectrum recorded in CDCl₃ at 125 MHz are as follows: scbt.com

| Chemical Shift (δ) ppm | Inferred Assignment |

| 198.0 | C=O (Carbonyl carbon) |

| 149.8 | C-1 (Carbon attached to NH₂) |

| 139.4 | Quaternary carbon on unsubstituted phenyl ring |

| 136.9 | C-4 |

| 136.3 | C-6 |

| 131.7 | para-Carbon on unsubstituted phenyl ring |

| 129.2 | ortho-Carbons on unsubstituted phenyl ring |

| 128.5 | meta-Carbons on unsubstituted phenyl ring |

| 119.6 | C-3 |

| 118.9 | Quaternary carbon (C-5) |

| 106.7 | C-2 (Carbon attached to Br) |

This table is interactive. Column headers can be clicked to sort the data.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. In the spectrum of this compound, COSY would show cross-peaks connecting adjacent protons on the same aromatic ring. For example, it would confirm the connectivity between the H-3 and H-4 protons on the substituted ring, as well as the ortho, meta, and para protons on the unsubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This is instrumental in definitively assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For instance, the proton signal at 6.65 ppm would show a cross-peak with the carbon signal at 119.6 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is vital for piecing together the molecular fragments. Key HMBC correlations for this molecule would include:

A correlation between the protons on the unsubstituted phenyl ring and the carbonyl carbon (C=O), confirming their connection.

Correlations from the amino protons (-NH₂) to carbons C-1 and C-3 of the substituted ring.

A correlation between the H-6 proton and the carbonyl carbon, linking the substituted ring to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula. For this compound, with the molecular formula C₁₃H₁₀BrNO, HRMS is crucial for confirmation.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value very closely, thus confirming the elemental composition and ruling out other potential formulas with the same nominal mass. A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for the molecular ion ([M]⁺) and its adducts ([M+H]⁺), separated by approximately 2 Da, with nearly equal intensity.

| Adduct | Theoretical Monoisotopic Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | 276.00185 |

| [M(⁸¹Br)+H]⁺ | 278.00003 |

This table is interactive. Column headers can be clicked to sort the data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it an ideal method for determining the molecular weight of the parent compound.

In the ESI-MS analysis of this compound in positive ion mode, the spectrum would be dominated by the protonated molecular ion. A Certificate of Analysis for this compound shows an observed [M+H]⁺ peak at m/z 277.8, which corresponds to the nominal mass of the protonated molecule (276.13 + 1). caymanchem.com The characteristic bromine isotope pattern would be clearly visible for this peak. While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer (in-source CID or MS/MS). For aromatic ketones, a common fragmentation pathway is the cleavage of the bond between the carbonyl group and one of the aromatic rings, leading to the formation of benzoyl cations or substituted benzoyl cations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a chemical mixture. For this compound, GC-MS analysis provides crucial information regarding its purity, molecular weight, and structural fragmentation pattern.

In a typical GC-MS analysis, the compound is volatilized and separated from other components on a chromatographic column before entering the mass spectrometer. The mass spectrometer bombards the molecule with electrons, causing it to ionize and break into charged fragments. The mass-to-charge ratio (m/z) of these ions is detected, generating a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound (molar mass 276.13 g/mol ) is characterized by a prominent molecular ion peak [M]+•. Due to the presence of bromine, this peak appears as a doublet with signals at m/z 275 and 277, reflecting the natural isotopic abundance of 79Br and 81Br (approximately 1:1 ratio). A protonated molecular ion [MH]+ may also be observed at m/z 277.8 under certain soft ionization conditions.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this molecule include the cleavage of the bond between the carbonyl group and the substituted phenyl ring, and the loss of the bromine atom. This leads to the formation of several characteristic fragment ions.

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity/Fragment | Description |

|---|---|---|

| 275/277 | [M]+• | Molecular ion peak showing the bromine isotope pattern. |

| 196 | [M - Br]+ | Loss of the bromine atom from the molecular ion. |

| 182/184 | [C7H5BrO]+ | Fragment corresponding to the 2-amino-5-bromobenzoyl cation. |

| 105 | [C7H5O]+ | Benzoyl cation, resulting from cleavage at the carbonyl bridge. |

Note: The fragmentation data is predicted based on typical fragmentation patterns for benzophenones and related structures. Exact m/z values and relative intensities can vary based on instrumentation and analytical conditions.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its specific chemical bonds.

The key functional groups in this molecule are the primary amine (NH2), the diaryl ketone (C=O), the carbon-bromine bond (C-Br), and the aromatic rings. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm-1. The carbonyl (C=O) stretching vibration of the diaryl ketone is a strong, sharp band usually found between 1630 and 1680 cm-1; its position is influenced by conjugation with the aromatic rings.

The aromatic rings give rise to several characteristic bands. The C=C stretching vibrations within the rings are observed in the 1450-1600 cm-1 region. The C-H stretching vibrations of the aromatic protons appear above 3000 cm-1. The out-of-plane C-H bending vibrations, which occur between 690 and 900 cm-1, are indicative of the substitution pattern on the phenyl rings. Additionally, the C-N stretching of the aromatic amine and the C-Br stretching vibrations can be identified in the fingerprint region of the spectrum.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group | Description |

|---|---|---|---|

| 3480 - 3350 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH2) | Two distinct, medium-intensity bands. |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Multiple weak to medium bands. |

| 1650 - 1630 | C=O Stretching | Diaryl Ketone | Strong, sharp absorption band. |

| 1600 - 1550 | N-H Bending (Scissoring) | Primary Amine (-NH2) | Medium intensity band. |

| 1580 - 1450 | C=C Stretching | Aromatic Ring | Multiple medium to strong bands. |

| 1330 - 1250 | C-N Stretching | Aromatic Amine | Medium to strong band. |

| 850 - 800 | C-H Out-of-plane Bending | Substituted Phenyl Ring | Bending indicative of 1,2,4-trisubstitution. |

| 750 - 690 | C-H Out-of-plane Bending | Monosubstituted Phenyl Ring | Strong band characteristic of the unsubstituted phenyl group. |

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Spectroscopy (SERS))

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects inelastic scattering of monochromatic light, providing information about molecular vibrations. While no specific Raman spectra for this compound are widely published, data for closely related derivatives confirm the technique's applicability.

In contrast to IR spectroscopy, which is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the aromatic rings (around 1600 cm-1) and the C-C skeletal vibrations are expected to be particularly Raman active. The carbonyl (C=O) stretch is active in both IR and Raman spectra, while the N-H stretching vibrations of the amine group, which are strong in the IR spectrum, are typically weaker in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal. By adsorbing the molecule onto a nanostructured metallic surface (e.g., silver or gold), the signal can be amplified by several orders of magnitude, allowing for the detection of very low concentrations and providing detailed information about the molecule's orientation on the surface.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from π → π* and n → π* electronic transitions within its chromophores. The primary chromophores are the benzoyl group and the aminophenyl moiety.

Published data indicate that this compound exhibits two main absorption maxima (λmax). ias.ac.ingoogle.com A high-energy band is observed in the ultraviolet region, and a lower-energy band extends into the visible region.

The absorption maximum at approximately 237 nm is attributed to a high-energy π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system of the benzophenone (B1666685) core. ias.ac.ingoogle.com

The absorption maximum at around 390 nm is assigned to a combination of an n → π* transition and an intramolecular charge-transfer (ICT) transition. ias.ac.ingoogle.com The n → π* transition involves a non-bonding electron from the oxygen atom of the carbonyl group being excited to a π* antibonding orbital. The presence of the electron-donating amino group (-NH2) on one phenyl ring and the carbonyl group (C=O) facilitates an ICT character, which shifts this band to a longer wavelength (a bathochromic shift) and increases its intensity compared to unsubstituted benzophenone.

Table 3: UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~237 | π → π* | Conjugated aromatic system |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The emission properties of 2-aminobenzophenone (B122507) derivatives are of significant scientific interest. While unsubstituted benzophenone is known for its high efficiency in undergoing intersystem crossing to the triplet state and is typically non-fluorescent, the introduction of an amino group at the ortho position can alter these photophysical pathways.

Studies on similar aminobenzophenones show that they can be weakly to moderately fluorescent, with emission properties that are highly sensitive to the solvent environment. ias.ac.inacs.org The fluorescence often originates from the decay of an excited state with significant intramolecular charge-transfer (ICT) character. In polar solvents, the ICT state is stabilized, which can enhance fluorescence, but can also open non-radiative decay channels.

For this compound, excitation at its long-wavelength absorption band (~390 nm) would be expected to produce emission at a longer wavelength (a Stokes shift). However, a low fluorescence quantum yield is anticipated. This is because the benzophenone core structure still favors efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). nih.gov This process competes directly with fluorescence, often making phosphorescence or photochemical reactions the dominant de-excitation pathways for the molecule. The presence of the heavy bromine atom can further enhance the rate of intersystem crossing via the heavy-atom effect, likely reducing the fluorescence quantum yield even more. Therefore, while fluorescence may be detectable, it is not expected to be the primary deactivation channel for the excited state of this molecule.

Theoretical and Computational Investigations of 5 Amino 2 Bromophenyl Phenyl Methanone

Density Functional Theory (DFT) Applications for Molecular Properties

DFT has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular structure and properties.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For (5-Amino-2-bromophenyl)(phenyl)methanone, this process would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which has been shown to be reliable for benzophenone (B1666685) derivatives.

The geometry of benzophenones is characterized by the torsion angles of the two phenyl rings relative to the plane of the carbonyl group. These angles are a result of the interplay between steric hindrance from the ortho substituents and the electronic effects of conjugation. In this compound, the presence of the bromine atom and the amino group at the ortho and meta positions of one phenyl ring, respectively, will influence these torsion angles. It is expected that the molecule will adopt a non-planar conformation to minimize steric repulsion.

A conformational energy landscape analysis would involve systematically rotating the phenyl rings and the amino group to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which represents the most stable conformation of the molecule.

While specific bond lengths and angles for the title compound are not available, a table of expected values for key structural parameters based on related compounds is presented below.

| Parameter | Expected Value Range |

| C=O Bond Length | 1.23 - 1.25 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| Phenyl Ring Torsion Angles | 30° - 60° |

Note: These are estimated values based on computational studies of similar substituted benzophenones.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 5-amino-2-bromophenyl ring, due to the electron-donating nature of the amino group. The LUMO, conversely, is anticipated to be centered on the benzoyl moiety, specifically the carbonyl group and the unsubstituted phenyl ring, which act as electron-accepting regions.

| Molecular Orbital | Expected Localization | Energy (Conceptual) |

| HOMO | 5-Amino-2-bromophenyl ring | Relatively High |

| LUMO | Benzoyl group and unsubstituted phenyl ring | Relatively Low |

| HOMO-LUMO Gap | - | Moderate |

Note: This table represents a qualitative prediction of the FMO properties.

Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

For this compound, key vibrational modes would include:

N-H stretching: Asymmetric and symmetric stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong, characteristic absorption for the ketone carbonyl group, expected around 1640-1680 cm⁻¹.

C-Br stretching: Found in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretching: Vibrations associated with the two phenyl rings.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the correlation with experimental data. A detailed comparison between theoretical and experimental spectra can aid in the definitive assignment of vibrational bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound), the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are anticipated to be localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino group.

The MEP analysis would provide a visual representation of how the electron-donating amino group and the electron-withdrawing bromine and carbonyl groups influence the charge distribution across the molecule, thereby guiding predictions of its chemical reactivity.

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for simulating electronic absorption and emission spectra, providing insights into a molecule's photophysical properties.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an ultraviolet-visible (UV-Vis) absorption spectrum.

For this compound, the lowest energy electronic transition is expected to be a π → π* transition with significant intramolecular charge transfer (ICT) character. This transition would involve the promotion of an electron from the HOMO (localized on the aminobromophenyl ring) to the LUMO (localized on the benzoyl moiety). The presence of the amino group is likely to cause a red shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzophenone.

Calculation of Ground and Excited State Dipole Moments

The dipole moment of a molecule is a critical quantum chemical descriptor that provides insight into the charge distribution and polarity. In computational chemistry, the ground state dipole moment (μg) and excited state dipole moment (μe) of this compound are investigated to understand the redistribution of electron density upon photoexcitation. The ground state dipole moment is typically calculated using quantum chemical methods such as Density Functional Theory (DFT). scialert.netmdpi.com

Upon absorption of light, the molecule transitions to an excited state, often leading to a significant change in electronic distribution, particularly in molecules with donor-acceptor groups. This redistribution results in a different dipole moment for the excited state (μe). The difference between the excited and ground state dipole moments is a key factor in understanding the photophysical properties of a molecule, including its interactions with surrounding solvent molecules. researchgate.netasianpubs.org

The excited state dipole moment can be estimated using solvatochromic methods, which analyze the shift in absorption (νa) and fluorescence (νf) spectral maxima in a series of solvents with varying polarities. researchgate.net The Lippert-Mataga equation is a commonly employed model that relates the Stokes shift (the difference between the absorption and emission maxima) to the change in dipole moment upon excitation and the polarity of the solvent. researchgate.netasianpubs.org Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), complement these experimental approaches by providing a direct computation of excited state properties. scialert.net For a molecule like this compound, which contains an electron-donating amino group and an electron-withdrawing carbonyl group, a significant increase in the dipole moment upon excitation is anticipated, indicating a more charge-separated character in the excited state.

| Parameter | Description | Typical Calculated Value (Debye) |

| μg | Ground State Dipole Moment | 3.0 - 4.5 D |

| μe | Excited State Dipole Moment | 8.0 - 12.0 D |

| Δμ (μe - μg) | Change in Dipole Moment | 5.0 - 7.5 D |

Note: The values presented are illustrative estimates based on similar aromatic ketones and have not been experimentally determined for this compound.

Intersystem Crossing (ISC) Efficiency Investigations

Intersystem crossing (ISC) is a photophysical process involving a radiationless transition between two electronic states of different spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (T1). Benzophenone and its derivatives are well-known for their high ISC efficiency, a property that makes them effective photosensitizers.

The efficiency of ISC is primarily governed by the strength of spin-orbit coupling (SOC) between the S1 and T1 states and the energy gap between them (ΔEST). A small energy gap and strong spin-orbit coupling facilitate rapid and efficient intersystem crossing. The presence of a heavy atom, such as bromine, in the molecular structure of this compound is expected to significantly enhance the rate of ISC. This phenomenon, known as the "heavy-atom effect," increases the magnitude of spin-orbit coupling, thereby promoting the spin-forbidden S1 → T1 transition.

Theoretical investigations into the ISC efficiency of this compound would involve:

Calculation of Excited State Energies: Determining the energies of the lowest singlet (S1) and triplet (T1) excited states to evaluate the S1-T1 energy gap (ΔEST).

Calculation of Spin-Orbit Coupling Matrix Elements (SOCMEs): Quantifying the strength of the interaction between the S1 and T1 states. Larger SOCME values correspond to a higher probability of intersystem crossing.

These computational studies allow for a prediction of the photophysical behavior of the molecule, suggesting that this compound likely possesses a high quantum yield for triplet state formation.

| Computational Parameter | Significance for ISC Efficiency | Expected Finding for this compound |

| S1-T1 Energy Gap (ΔEST) | A smaller gap generally leads to higher ISC efficiency. | Moderate to small, typical for n→π* and π→π* states in benzophenones. |

| Spin-Orbit Coupling (SOC) | Stronger coupling, enhanced by heavy atoms, increases ISC rate. | Significantly enhanced due to the presence of the bromine atom. |

| ISC Rate (kISC) | The rate of transition from the S1 to the T1 state. | Predicted to be high, leading to efficient triplet state population. |

Intermolecular Interactions and Charge Delocalization Studies

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. q-chem.com This allows for a quantitative assessment of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. wisc.edu

For this compound, NBO analysis can reveal key stabilizing interactions. The primary donor orbitals are the lone pairs on the nitrogen atom of the amino group (nN) and the lone pairs on the bromine atom (nBr). The principal acceptor orbitals are the antibonding π* orbitals of the carbonyl group (π*C=O) and the aromatic rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(Aromatic Ring) | High | Resonance stabilization from the amino group. |

| n(O) | σ(C-C Aromatic) | Moderate | Hyperconjugation from the carbonyl oxygen lone pair. |

| π(Aromatic Ring) | π(C=O) | Moderate | Conjugation between the phenyl ring and the carbonyl group. |

| n(Br) | σ(C-C Aromatic) | Low | Weak hyperconjugation from bromine lone pairs. |

Note: E(2) values are representative and illustrate the expected relative strengths of interactions.

Noncovalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Noncovalent interactions are crucial in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. For this compound, several types of noncovalent interactions are theoretically significant.

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding. acs.org This is a directional, noncovalent interaction where the halogen atom acts as an electrophilic species (halogen bond donor) via a region of positive electrostatic potential known as a σ-hole, and interacts with a nucleophilic species (halogen bond acceptor), such as the carbonyl oxygen or amino nitrogen of a neighboring molecule. nih.govnih.gov Computational studies can map the electrostatic potential surface to identify the σ-hole on the bromine and predict the geometry and strength of potential halogen bonds. mdpi.com

π-π Stacking: The presence of two aromatic rings (the phenyl group and the bromophenyl group) allows for π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent molecules and are fundamental to the packing of aromatic compounds in the solid state. mdpi.com These interactions can adopt various geometries, such as face-to-face or parallel-displaced, which can be investigated using computational models.

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. These interactions play a significant role in defining the molecular conformation and intermolecular assembly. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are of great interest for applications in optoelectronics and photonics. mdpi.com A key requirement for a high NLO response is a molecular structure with a significant change in dipole moment upon excitation, which is often found in D-π-A (Donor-π-Acceptor) systems. acs.org

This compound possesses the characteristics of a D-π-A molecule, with the amino group (-NH2) acting as the electron donor and the carbonyl group (C=O) serving as the electron acceptor, connected through a π-conjugated system. This intramolecular charge transfer (ICT) character is a strong indicator of potential NLO activity.

Computational chemistry provides a powerful tool for the prediction of NLO properties. researchgate.netresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. researchgate.net DFT calculations are commonly employed to determine the static and frequency-dependent hyperpolarizabilities. A large β value suggests that the material may exhibit significant NLO effects, such as second-harmonic generation (SHG). mdpi.com Theoretical predictions for this compound would likely indicate a notable NLO response due to its inherent electronic asymmetry.

| NLO Property | Description | Predicted Significance for this compound |

| Dipole Moment (μ) | A measure of ground state charge asymmetry. | Moderate to high, contributes to NLO response. |

| Polarizability (α) | The ease of distortion of the electron cloud by an electric field. | Expected to be significant due to the extended π-system. |

| First Hyperpolarizability (β) | The primary measure of second-order NLO activity. | Predicted to be large, indicating potential for NLO applications. |

Advanced Applications of 5 Amino 2 Bromophenyl Phenyl Methanone in Material Science and Applied Organic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in (5-Amino-2-bromophenyl)(phenyl)methanone makes it a valuable precursor for the synthesis of a variety of complex organic molecules, extending beyond simple derivatives to intricate molecular architectures.

Precursor for Advanced Synthetic Targets beyond Simple Derivatives

The class of 2-aminobenzophenones, to which this compound belongs, serves as a cornerstone in the synthesis of medicinally important heterocyclic compounds, particularly quinazolines and benzodiazepines. nih.govnih.govwum.edu.plactascientific.comwum.edu.pl These scaffolds are present in numerous bioactive compounds and pharmaceuticals.

Quinazoline (B50416) Synthesis: 2-Aminobenzophenones are widely utilized as starting materials for the construction of the quinazoline ring system. nih.govnih.govorganic-chemistry.org Various synthetic strategies have been developed, including reactions with amines, aldehydes, and other nitrogen sources, often facilitated by transition metal catalysts or under microwave irradiation. nih.govorganic-chemistry.org For instance, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate/tert-butylhydroperoxide (CAN/TBHP) or molecular iodine with oxygen as an oxidant, provides an efficient route to 2-phenylquinazolines. nih.govorganic-chemistry.org

Benzodiazepine (B76468) Synthesis: The synthesis of 1,4-benzodiazepines, a class of psychoactive drugs, frequently employs 2-aminobenzophenones as key precursors. wum.edu.plactascientific.com The classical approach involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative. For example, the reaction of a substituted 2-aminobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia, is a common method for producing 1,4-benzodiazepin-2-ones. actascientific.com The substituents on the 2-aminobenzophenone starting material can be varied to produce a wide range of benzodiazepine analogs with different pharmacological profiles.

The following table summarizes representative synthetic transformations of 2-aminobenzophenones into these important heterocyclic systems.

| Starting Material | Reagents and Conditions | Product Class | Reference(s) |

| 2-Aminobenzophenone | Benzylamine, CAN/TBHP, CH3CN | 2-Phenylquinazoline | nih.gov |

| 2-Aminobenzophenone | Benzylamine, I2, O2, heat | 2-Arylquinazoline | organic-chemistry.org |

| 2-Aminobenzophenone | Aldehydes, NH4OAc, microwave | Quinazoline derivatives | nih.gov |

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride, then NH3 | 7-Chloro-1,4-benzodiazepin-2-one | actascientific.com |

Building Blocks for Macrocyclic and Supramolecular Structures

While the use of this compound as a direct building block for macrocycles is not extensively documented in dedicated studies, the broader class of benzophenone (B1666685) derivatives has been explored in the context of supramolecular chemistry. nih.gov The rigid benzophenone core, coupled with functional groups capable of engaging in intermolecular interactions, makes it a candidate for the construction of larger, organized molecular assemblies.

Recent research has demonstrated the use of benzophenone-functionalized dipeptides to form supramolecular gel noodles. nih.gov These structures act as templates for spatially controlled polymerization. This approach highlights the potential of incorporating the benzophenone unit into self-assembling systems to create structured materials. The amino and bromo functionalities on this compound offer handles for covalent attachment to other molecular components, thereby enabling its integration into more complex supramolecular designs.

Contributions to Polymer Science

The photochemical properties of the benzophenone moiety and the reactive nature of the amino group in this compound suggest its potential utility in polymer science, both as a photoinitiator and as a monomer for specialty polymers.

Photoinitiator in Polymerization Processes

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization, particularly in UV curing applications. uvmeasurement.orgqinmuchem.compolymerinnovationblog.com Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. In the presence of a hydrogen donor (a co-initiator), such as an amine or an alcohol, the excited benzophenone abstracts a hydrogen atom, generating a ketyl radical and a radical from the co-initiator. polymerinnovationblog.com This latter radical then initiates the polymerization of monomers, such as acrylates.

While specific studies detailing the photoinitiating efficiency of this compound are not prevalent, its benzophenone core strongly suggests its capability to function as a photoinitiator. The presence of the amino group within the same molecule could potentially lead to intramolecular hydrogen abstraction, although the efficiency of this process would require dedicated investigation. Research on other benzophenone derivatives has shown that structural modifications can significantly influence their photoinitiation activity. researchgate.net

The general mechanism for a Type II benzophenone photoinitiator is outlined below:

| Step | Process | Description |

| 1. Absorption | BP + hν → ¹BP* → ³BP | Benzophenone (BP) absorbs UV light to form an excited singlet state (¹BP), which undergoes intersystem crossing to a more stable triplet state (³BP). |

| 2. Hydrogen Abstraction | ³BP + R-H → [BP-H]• + R• | The excited triplet benzophenone abstracts a hydrogen atom from a co-initiator (R-H) to form a ketyl radical and an initiating radical (R•). |

| 3. Initiation | R• + M → R-M• | The initiating radical adds to a monomer (M) to start the polymer chain growth. |

Monomer for the Synthesis of Specialty Polymers

The bifunctional nature of this compound, possessing both an amino group and a bromine atom, suggests its potential as a monomer for the synthesis of specialty polymers such as polyamides and polyimides. However, a comprehensive review of the scientific literature does not reveal widespread use of this specific monomer for these applications.

The synthesis of high-performance polymers like polyamides and polyimides typically involves the polycondensation of diamines with dicarboxylic acids (or their derivatives) and dianhydrides, respectively. researchgate.netcore.ac.ukcsic.eschemrxiv.orgrsc.org While various aromatic diamines are employed to impart desirable thermal and mechanical properties to the resulting polymers, the use of this compound as a diamine monomer is not a common practice based on available research. It is more likely that related aminobenzophenone structures with two amino groups would be utilized for such polymerizations.

Development of Optoelectronic Materials

Benzophenone derivatives are being increasingly investigated for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). mdpi.comontosight.ai The benzophenone core can function as an electron-deficient unit, which, when combined with electron-donating moieties, can lead to materials with intramolecular charge transfer (ICT) characteristics. mdpi.com This property is crucial for the design of thermally activated delayed fluorescence (TADF) emitters, which can enhance the efficiency of OLEDs.

The highly twisted geometry of benzophenone derivatives can also be advantageous in reducing intermolecular interactions and self-quenching effects in the solid state, which is beneficial for maintaining high emission efficiency in thin films. mdpi.com While specific research on the optoelectronic properties of this compound is limited, its structural similarity to other benzophenone-based materials used in OLEDs suggests its potential in this field. The amino group can act as an electron donor, and the bromine atom provides a site for further functionalization, for example, through cross-coupling reactions to attach other chromophores or charge-transporting units.

Components in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a well-established electron-accepting unit in the design of materials for organic light-emitting diodes. mdpi.com Its inherent properties make it a suitable foundation for both host and emitter materials, particularly for thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. slideshare.net The presence of the amino and bromo substituents on the this compound scaffold offers strategic points for molecular modification to fine-tune the material's electronic and photophysical properties.

Derivatives of this compound can be envisioned as key components in OLEDs through several synthetic strategies. The amino group serves as a convenient handle for introducing various electron-donating moieties, such as triarylamines or carbazole (B46965) units, which are known to be excellent hole-transporting groups. researchgate.netnih.gov The reaction of the amino group with suitable aromatic partners can lead to the formation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. In these architectures, the electron-deficient benzophenone core acts as the acceptor, while the newly introduced groups function as donors.

This molecular design is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF. researchgate.netrsc.org The bromine atom can also play a role in enhancing intersystem crossing (ISC) through the heavy-atom effect, further facilitating the population of the triplet state, which is essential for the TADF mechanism. slideshare.net

While specific research on OLED materials derived directly from this compound is not extensively reported in publicly available literature, the principles of OLED material design strongly suggest its potential. The table below illustrates hypothetical derivatives and their potential properties based on established structure-property relationships in OLED materials.

Table 1: Hypothetical OLED Materials Derived from this compound and Their Projected Properties

| Derivative Structure | Target Application | Key Functional Groups | Expected HOMO/LUMO Levels (eV) | Projected ΔEST (eV) |

|---|---|---|---|---|

| N,N-diphenyl-4-(benzoyl-4-bromoanilino)benzene | Hole-Transporting Layer (HTL) / TADF Host | Triarylamine (Donor) | -5.4 / -2.5 | > 0.5 |

| 9-(4-benzoyl-4-bromophenyl)-9H-carbazole | TADF Emitter / Host | Carbazole (Donor) | -5.7 / -2.6 | < 0.3 |

Note: The data in this table is hypothetical and projected based on established principles in OLED material design. HOMO/LUMO levels and ΔEST are estimations and would require experimental validation.

Advanced Photosensitizers and Photoreactive Materials

The benzophenone moiety is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules. sapub.org This property is central to its application in photoreactive materials and as a scaffold for photosensitizers in areas like photodynamic therapy (PDT). Upon photoexcitation, benzophenone undergoes efficient intersystem crossing to a long-lived triplet state. nih.gov This triplet state can then initiate photochemical reactions, including the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals, which are cytotoxic and can be harnessed for therapeutic purposes. researchgate.net

The presence of a bromine atom in the this compound structure is particularly advantageous for photosensitizer applications. The "heavy-atom effect" of bromine enhances the rate of intersystem crossing, leading to a higher quantum yield of the triplet state and, consequently, more efficient ROS generation. slideshare.net

The amino group on the molecule provides a site for further functionalization to improve the properties of the photosensitizer. For instance, it can be modified to enhance water solubility, facilitate targeting to specific biological structures, or to be grafted onto polymer backbones to create photoreactive materials. Acylation of the amino group can be used to modulate the photophysical properties and biocompatibility of the resulting molecule.

While direct studies on the photosensitizing properties of derivatives of this compound are limited in available literature, the known photochemistry of halogenated and aminated benzophenones allows for the prediction of their potential.

Table 2: Predicted Photophysical Properties of a Hypothetical Photosensitizer Derived from this compound

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Absorption Maximum (λmax) | 340 - 380 nm | Benzophenone core absorption, potentially red-shifted by amino group substitution. |

| Triplet State Quantum Yield (ΦT) | High (> 0.8) | Enhanced by the bromine heavy-atom effect. |

| Triplet State Lifetime (τT) | 10 - 100 µs | Typical for benzophenone derivatives in solution. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Moderate to High | Dependent on efficient energy transfer from the triplet state to molecular oxygen. |

| Primary ROS Generated | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | Type II and potentially Type I photosensitization mechanisms. |

Note: The data in this table is predictive and based on the known photophysical properties of similar benzophenone derivatives.

Utility in Dye and Pigment Chemistry

Aromatic primary amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. nih.gov The synthesis involves a two-step process: diazotization of the primary amine followed by a coupling reaction with an electron-rich coupling component. icrc.ac.ir

The amino group of this compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org This reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols, naphthols, anilines, or other active methylene (B1212753) compounds, to produce a wide array of azo dyes. researchgate.net

The final color of the dye is determined by the extended π-conjugated system formed between the benzophenone moiety and the coupling component, as well as the nature of the substituents on both parts of the molecule. The benzoyl group and the bromine atom in the this compound backbone would act as electron-withdrawing groups, which can influence the color and lightfastness properties of the resulting dyes. The bulky benzophenone group may also impact the aggregation properties and the affinity of the dye for different substrates.

Although specific examples of dyes synthesized from this compound are not widely documented in scientific literature, the chemical principles of azo dye synthesis provide a clear pathway for its utilization.

Table 3: Potential Azo Dyes Synthesized from this compound and Their Predicted Properties

| Coupling Component | Predicted Dye Color | Potential Application | Predicted Fastness Properties |

|---|---|---|---|

| Phenol | Yellow-Orange | Textile Dyeing (Disperse) | Moderate Light and Wash Fastness |

| 2-Naphthol | Red-Brown | Pigment for Inks/Coatings | Good Light and Chemical Fastness |

| N,N-dimethylaniline | Deep Red to Violet | pH Indicator, Specialized Dye | Variable, dependent on formulation |

Note: The predicted colors and properties are based on the general principles of color chemistry for azo dyes and would require experimental verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.